4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone
Description
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a benzophenone derivative featuring a methylpiperazinomethyl group at the 4-position and a thiomethyl (-SCH₃) group at the 4'-position of the benzophenone core. This compound belongs to the tertiary amine class, as evidenced by its inclusion in CymitQuimica’s tertiary amines catalog . Its molecular formula is inferred as C₂₀H₂₃N₂OS, based on structural analogs in the evidence (e.g., trifluoromethyl variants with formula C₂₀H₂₁F₃N₂O) .
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(4-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-3-5-17(6-4-16)20(23)18-7-9-19(24-2)10-8-18/h3-10H,11-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGZNKWEOFXMNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642967 | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-56-7 | |
| Record name | Methanone, [4-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures the production of highly pure (>99%) 4-(4-Methylpiperazinomethyl)benzoic acid dihydrochloride, which is a key intermediate in the synthesis of the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available and inexpensive starting materials to enhance yields and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : It is utilized as a key intermediate for synthesizing other organic compounds, including pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions : The compound participates in various chemical reactions such as oxidation, reduction, and substitution, enabling the formation of complex molecules.
Biology
- Biological Mechanisms Investigation : Used to study biological processes by interacting with specific molecular targets, influencing pathways related to cellular functions.
- Potential Anticancer Activity : Research indicates that derivatives of benzophenone compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation .
Medicine
- Pharmaceutical Development : Acts as an intermediate in the synthesis of drugs, potentially contributing to new therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
- Mechanism of Action : The compound modulates the activity of specific receptors or enzymes, influencing biological pathways critical for therapeutic efficacy .
Environmental Research
- Photoinitiator Studies : As a photoinitiator used in printing inks, its migration from packaging into food products has raised concerns regarding safety and toxicological effects. Regulatory bodies have conducted assessments to evaluate potential risks associated with its presence in food .
Anticancer Research
A study focused on the anticancer properties of benzophenone derivatives demonstrated significant cytotoxicity against human cancer cell lines, including breast and colon cancers. The mechanism involved apoptosis induction, highlighting the therapeutic potential of these compounds .
Toxicological Assessments
Research evaluating the genotoxicity of 4-methylbenzophenone found no significant DNA damage in vitro or in vivo, suggesting that while it may pose risks due to its structural similarities to known carcinogens like benzophenone, it does not exhibit direct genotoxic effects at tested concentrations .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Chemistry | Used as an intermediate for organic synthesis; participates in oxidation/reduction reactions. |
| Biology | Investigated for anticancer properties; induces apoptosis in cancer cells. |
| Medicine | Serves as a pharmaceutical intermediate; modulates receptor/enzyme activity. |
| Environmental | Concerns regarding migration from packaging; assessed for safety in food contact materials. |
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazinomethyl)-4’-thiomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Benzophenones
Structural and Electronic Comparisons
- Methylpiperazinomethyl: A common feature in all analogs, this group contributes to basicity (pKa ~7.5–8.5 in similar compounds ) and solubility in polar solvents. Halogen vs. Sulfur: Bromine in 898783-03-4 increases molecular weight and lipophilicity, whereas sulfur in the thiomethyl derivative may improve metabolic stability compared to nitro or hydroxyl groups .
Physicochemical Properties
- Boiling Point and Density : The brominated analog (898783-03-4) has a predicted boiling point of 490.8±40.0°C and density of 1.327±0.06 g/cm³ , likely higher than the thiomethyl derivative due to bromine’s atomic mass.
- Acidity (pKa): The thiomethyl group’s electron-donating nature may lower acidity compared to electron-withdrawing groups like -CF₃ or -NO₂ .
Biological Activity
4-(4-Methylpiperazinomethyl)-4'-thiomethylbenzophenone is a compound that belongs to the benzophenone family, characterized by its unique structural features including a piperazine moiety and a thiomethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities.
The synthesis of this compound typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine under basic conditions. The reaction yields the desired compound, which can be further purified for research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by modulating the activity of certain receptors or enzymes, which can influence various biological processes such as cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with microtubule dynamics, which is crucial for cell division. This suggests potential applications in cancer therapy .
- Antimicrobial Properties : The incorporation of piperazine rings in chemical structures has been associated with increased antimicrobial activity. This compound may demonstrate similar properties, making it a candidate for further investigation in treating infections .
- Cytotoxic Effects : Preliminary findings suggest that this compound may induce cytotoxic effects on various cancer cell lines, although detailed studies are needed to confirm these effects and elucidate the underlying mechanisms .
Case Study: Anticancer Activity
A study investigating the effects of benzophenone derivatives on cancer cells highlighted that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to their ability to disrupt microtubule formation, akin to established chemotherapeutic agents like Vinblastine .
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
